molecular formula C22H17N3O3S B10811664 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Katalognummer: B10811664
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: SHOKPZVFYSNXOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide features a quinoline core substituted with a hydroxy group at position 4, a ketone at position 2, and a prop-2-en-1-yl (allyl) group at position 1. The 3-carboxamide moiety is linked to a 4-phenyl-1,3-thiazol-2-yl group, distinguishing it from related structures. This scaffold combines a dihydroquinoline framework with a thiazole ring, which may enhance metabolic stability and binding affinity in biological systems .

Eigenschaften

IUPAC Name

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-prop-2-enylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-2-12-25-17-11-7-6-10-15(17)19(26)18(21(25)28)20(27)24-22-23-16(13-29-22)14-8-4-3-5-9-14/h2-11,13,26H,1,12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOKPZVFYSNXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The tertiary amide linkage undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Conditions Reagents Product Yield Reference
Acidic hydrolysis (reflux)6M HCl, 4 h4-Hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxylic acid68%
Basic hydrolysis (reflux)10% NaOH, 6 hSame as above72%

This reaction is critical for modifying the compound’s solubility profile. The acidic route preserves the allyl group, while stronger bases may induce partial allylic oxidation .

Esterification of the 4-Hydroxy Group

The phenolic hydroxyl group at position 4 participates in esterification reactions with acyl chlorides or anhydrides.

Conditions Reagents Product Yield Reference
Room temperature, 12 hAcetyl chloride, pyridine4-Acetoxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-DHQ-3-carboxamide85%
Reflux, 3 hBenzoyl anhydride4-Benzoyloxy derivative78%

Ester derivatives show enhanced membrane permeability in pharmacological studies.

Condensation at the 2-Oxo Group

The ketone at position 2 reacts with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes.

Conditions Reagents Product Yield Reference
Ethanol, reflux, 2 hHydrazine hydrate2-Hydrazono-4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-DHQ-3-carboxamide63%
Methanol, 60°C, 4 hHydroxylamine HCl2-Oximo derivative58%

These derivatives are precursors for heterocyclic expansions, enhancing bioactivity in antimicrobial screens .

Allylic Oxidation of the Propenyl Side Chain

The allyl group undergoes oxidation to form epoxides or diols, depending on the oxidizing agent.

Conditions Reagents Product Yield Reference
Dichloromethane, 0°C, 1 hm-CPBA1-(2,3-Epoxypropyl)-4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-DHQ-3-carboxamide76%
Acetone/H2O, 12 hOsO4, NMO1-(2,3-Dihydroxypropyl) derivative81%

Epoxidation increases electrophilicity for subsequent nucleophilic ring-opening reactions.

Electrophilic Aromatic Substitution on the Thiazole Ring

The 4-phenylthiazole moiety undergoes nitration or sulfonation under controlled conditions.

Conditions Reagents Product Yield Reference
H2SO4/HNO3, 0°C, 2 hNitration4-(4-Nitrophenyl)-1,3-thiazole derivative67%
Fuming H2SO4, 50°C, 6 hSulfonation4-(4-Sulfophenyl)-1,3-thiazole derivative59%

Nitrated analogs demonstrate improved binding to bacterial DNA gyrase in computational models .

Diels-Alder Cycloaddition with the Allyl Group

The allyl side chain acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles.

Conditions Reagents Product Yield Reference
Toluene, reflux, 8 hMaleic anhydrideHexahydronaphthalene-fused quinoline-thiazole adduct64%

Cycloadducts exhibit rigidified conformations, potentially enhancing target selectivity.

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the thiazole ring (e.g., 4-phenyl) slow nucleophilic attacks at the carboxamide .

  • pH Sensitivity : Hydroxy and oxo groups mediate pH-dependent tautomerism, influencing reactivity in aqueous media .

  • Catalytic Requirements : Lewis acids (e.g., ZnCl2) accelerate condensations but risk quinoline ring decomposition above 100°C .

This compound’s multifunctional architecture enables tailored modifications for drug discovery, with documented applications in kinase inhibition and antibacterial agent development .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound belongs to the class of quinolones and features a complex structure that includes a thiazole ring and a dihydroquinoline moiety. Its molecular formula is C22H21N3O3SC_{22}H_{21}N_{3}O_{3}S with a molecular weight of approximately 403.5 g/mol . The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity and biological profile.

Anticancer Activity

One of the most significant applications of this compound is its anticancer activity. Studies have demonstrated that derivatives of quinolone compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline have shown promising results in inhibiting the proliferation of cancer cells such as prostate cancer and melanoma .

Case Study:
In a study conducted by Ahsan et al., novel compounds were synthesized based on the thiazole core structure, which demonstrated dual antimicrobial and anticancer properties by targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis. These compounds exhibited IC50 values ranging from 0.47 to 1.4 µM against TS proteins .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research indicates that thiazole derivatives can effectively inhibit bacterial growth and show activity against various pathogens. The lipophilicity of the compound aids in its ability to penetrate cell membranes, enhancing its antimicrobial efficacy .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismIC50 (µg/mL)
Compound AAntimicrobialE. coli5.0
Compound BAntimicrobialS. aureus3.5
Compound CAnticancerMCF-77.52

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques. For example, the formal condensation of carboxylic acid derivatives with amines is a common method used to obtain this class of compounds . Structural modifications can enhance biological activity or selectivity against specific targets.

Wirkmechanismus

The mechanism of action of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Thiazole/Thiazolidinone Derivatives

Compounds featuring thiazole or thiazolidinone rings are common in medicinal chemistry due to their bioisosteric properties. Key comparisons include:

Compound Name Core Structure Substituents Key Differences Synthesis Yield Melting Point (°C) Reference
Target Compound Dihydroquinoline 4-Phenylthiazole-2-yl, allyl Thiazole ring Not reported Not reported
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a) Benzothiazole Thiazolidinone ring Thiazolidinone (vs. thiazole) 60% 173–175
N-[2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4e) Benzothiazole 2-Cl-phenyl, thiazolidinone Chlorine substituent 62% 212–213

Analysis :

  • Substituents like chlorine (4e) may enhance lipophilicity and binding to hydrophobic pockets, whereas the allyl group in the target compound could improve solubility .

Quinoline/Quinazoline Derivatives

Notable examples:

Compound Name Core Structure Substituents Key Differences Synthesis Method Reference
Target Compound Dihydroquinoline Allyl, 4-phenylthiazole-2-yl 3-Carboxamide position EDCI/HOBt coupling
1-Allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide Dihydroquinoline p-Tolyl (vs. thiazole) p-Tolyl enhances lipophilicity Not detailed
4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide Quinazoline Phenyl Additional nitrogen in quinazoline AlMe3-mediated coupling

Analysis :

  • The p-tolyl group in the dihydroquinoline analogue increases steric bulk compared to the thiazole in the target compound, which may affect membrane permeability .

Substituent Effects on Physicochemical Properties

Substituents critically influence solubility, stability, and bioactivity:

  • Allyl Group : The prop-2-en-1-yl group in the target compound may offer a site for metabolic oxidation or further functionalization, balancing solubility and reactivity .
  • Halogen Substituents : Chlorine or fluorine in analogues (e.g., 4c, 4d, 4e) improve electrophilicity and binding to halogen-bonding regions but may reduce aqueous solubility .
  • Adamantyl Groups: In compounds like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52), the adamantyl moiety enhances steric bulk and receptor affinity but drastically lowers solubility .

Characterization Techniques

  • NMR and MS : Widely used for structural confirmation (e.g., 1H-NMR, 13C-NMR, LC-MS) .
  • Melting Points : Reported for analogues (e.g., 173–213°C), reflecting crystallinity and purity .

Biologische Aktivität

The compound 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide (commonly referred to as compound 1) is a synthetic derivative belonging to the class of quinolines and thiazoles. Its structural complexity suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of compound 1, focusing on its anticancer and antimicrobial properties, supported by data from various studies.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

C21H21N3O3S\text{C}_{21}\text{H}_{21}\text{N}_3\text{O}_3\text{S}

This structure includes a quinoline core, a thiazole ring, and a carboxamide moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compound 1 against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)9.0Induction of apoptosis via caspase activation
A549 (Lung)7.5Inhibition of cell proliferation and migration
DU-145 (Prostate)8.5Cell cycle arrest and senescence induction

Mechanistic Insights

In vitro studies indicate that compound 1 exhibits significant antiproliferative activity, with IC50 values ranging from 7.5 to 9.0 µM across different cancer cell lines. The mechanism appears to involve the activation of apoptosis pathways, characterized by increased caspase activity and morphological changes in treated cells . Additionally, compound 1 has been shown to disrupt the FAK/Paxillin signaling pathway, which is critical for cancer cell migration and invasion .

Antimicrobial Activity

Compound 1 has also been investigated for its antimicrobial properties. The following table outlines its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antibacterial Mechanism

The antibacterial activity of compound 1 is attributed to its ability to penetrate bacterial membranes due to its lipophilic nature, leading to membrane disruption and subsequent cell death . Studies suggest that it may also inhibit efflux pumps in bacteria, enhancing its efficacy against resistant strains .

Case Studies

A notable case study involved the application of compound 1 in a mouse model bearing xenografts of human breast cancer cells. Treatment with compound 1 resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in vivo .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate core through condensation of ethyl acetoacetate with substituted anilines under acidic conditions (e.g., H2SO4/AcOH) .
  • Step 2 : Introduce the prop-2-en-1-yl group via alkylation using allyl bromide in the presence of a base (e.g., K2CO3 in DMF) .
  • Step 3 : Couple the quinoline intermediate with 4-phenyl-1,3-thiazole-2-amine using carbodiimide coupling reagents (e.g., EDCI/HOBt) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yields for sterically hindered intermediates .
  • Purify via flash chromatography (ethyl acetate/hexane gradients) or recrystallization .

Q. How should researchers resolve contradictions in spectroscopic data during structural confirmation?

Contradictions in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities:

  • NMR : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts with computational predictions (DFT calculations) . For example, the quinoline C=O resonance (~170 ppm) may split due to keto-enol tautomerism; use DMSO-d6 to stabilize the enol form .
  • IR : Confirm the presence of key functional groups (e.g., carbonyl stretches at 1650–1750 cm<sup>−1</sup>) and rule out solvent interference by analyzing dried samples .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing the solid-state structure .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Evaluate via MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Substitution Patterns : Vary substituents on the thiazole (e.g., electron-withdrawing groups at the 4-position) and quinoline (e.g., halogenation at C-6/C-7) to assess impact on activity .
  • Bioisosteric Replacements : Replace the allyl group with propargyl or cyclopropyl moieties to enhance metabolic stability .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with biological data .

Q. What experimental and computational methods address poor metabolic stability in vivo?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for oxidative dealkylation (allyl group) or glucuronidation (hydroxyquinoline) .
  • Deuterium Labeling : Synthesize deuterated analogs (e.g., allyl-d5) to slow CYP450-mediated oxidation .
  • Docking Studies : Identify metabolic hotspots using CYP3A4/2D6 homology models (e.g., Schrödinger’s GLIDE) .

Q. How can selectivity for target proteins be improved?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .
  • Fragment-Based Design : Introduce bulky substituents (e.g., tert-butyl) to block access to non-target ATP-binding pockets .
  • Cryo-EM/SPR : Study binding kinetics and conformational changes to optimize interactions with the target’s active site .

Q. What strategies validate the hypothesized mechanism of action (MOA)?

  • Gene Knockdown : Use siRNA/shRNA to silence the target protein and assess rescue of phenotypic effects .
  • Thermal Shift Assays : Measure target protein stabilization upon compound binding .
  • In Vivo Imaging : Track compound distribution and target engagement in zebrafish/xenograft models via fluorescence labeling .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models .
  • Tissue Penetration : Quantify compound levels in target organs (e.g., tumor tissue) using LC-MS .
  • Metabolite Identification : Compare active metabolites (e.g., hydroxylated derivatives) with parent compound activity .

Q. What computational tools predict off-target effects and toxicity?

  • Machine Learning : Apply DeepTox or admetSAR to flag hepatotoxicity or hERG inhibition risks .
  • Molecular Dynamics : Simulate binding to serum albumin to predict plasma protein binding .
  • Pathway Analysis : Use STRING or KEGG to map compound effects on signaling networks .

Q. How can multi-target effects be rationally engineered into this scaffold?

  • Dual Inhibitors : Design hybrids (e.g., append a HDAC inhibitor fragment) using click chemistry .
  • Polypharmacology Screening : Test against GPCRs, ion channels, and epigenetic regulators .
  • Network Pharmacology : Integrate transcriptomic data (e.g., LINCS L1000) to identify synergistic targets .

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